3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine
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Overview
Description
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes . This reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate
- 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Uniqueness
3-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine is unique due to its specific imidazo[1,2-a]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C10H17N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-7,11H2 |
InChI Key |
QGPDGIWTBPCRGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CCCN |
Origin of Product |
United States |
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